



In-Depth Technical Guide: 3-Cyanobenzohydrazide

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Compound of Interest		
Compound Name:	3-Cyanobenzohydrazide	
Cat. No.:	B011011	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Cyanobenzohydrazide**, a molecule of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for **3-Cyanobenzohydrazide** is not readily available in public databases, its synthesis and potential applications can be inferred from established chemical principles and research on structurally related compounds. This guide covers its chemical properties, a detailed synthesis protocol, and its potential as a scaffold for developing novel therapeutics, particularly as an inhibitor of the p38 MAP kinase pathway.

Chemical Properties and Structure

3-Cyanobenzohydrazide is a derivative of benzoic acid, featuring a cyano group at the meta position and a hydrazide functional group. The presence of these reactive moieties makes it a versatile building block in organic synthesis.



Property	Value
Molecular Formula	C ₈ H ₇ N ₃ O
Molecular Weight	161.16 g/mol
IUPAC Name	3-cyanobenzohydrazide
Canonical SMILES	C1=CC(=CC(=C1)C(=O)NN)C#N
Appearance	Predicted: White to off-white solid

Synthesis of 3-Cyanobenzohydrazide: An Experimental Protocol

The synthesis of **3-cyanobenzohydrazide** can be achieved through a two-step process starting from 3-cyanobenzoic acid. The general methodology for the synthesis of benzohydrazides involves the esterification of the corresponding benzoic acid followed by hydrazinolysis.[1]

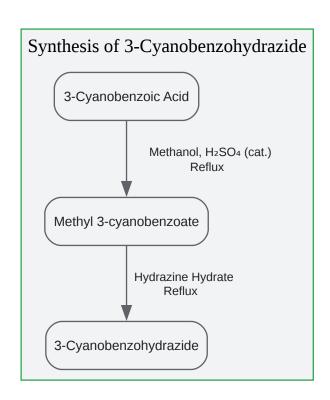
Step 1: Esterification of 3-Cyanobenzoic Acid

- Reactants: 3-cyanobenzoic acid, methanol, and a catalytic amount of sulfuric acid.
- Procedure:
 - 1. A mixture of 3-cyanobenzoic acid (1 equivalent) and an excess of methanol is taken in a round-bottom flask.
 - 2. A catalytic amount of concentrated sulfuric acid is carefully added.
 - 3. The reaction mixture is refluxed for approximately 4 hours.
 - 4. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - 5. Upon completion, the excess methanol is removed under reduced pressure.
 - 6. The resulting crude methyl 3-cyanobenzoate is then used in the next step.



Step 2: Hydrazinolysis of Methyl 3-Cyanobenzoate

- Reactants: Methyl 3-cyanobenzoate and hydrazine hydrate.
- Procedure:
 - 1. The crude methyl 3-cyanobenzoate from the previous step is dissolved in a suitable solvent like ethanol.
 - 2. Hydrazine hydrate (an excess, typically 1.2-1.5 equivalents) is added to the solution.
 - 3. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
 - 4. After cooling the reaction mixture to room temperature, the precipitated product, **3-cyanobenzohydrazide**, is collected by filtration.
 - 5. The solid is washed with cold ethanol or water to remove any unreacted starting materials and byproducts.
 - 6. The final product can be purified by recrystallization from a suitable solvent, such as ethanol.





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A proposed workflow for the synthesis of **3-Cyanobenzohydrazide**.

Applications in Drug Development

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] The 3-cyanobenzoyl moiety, a key structural feature of **3-cyanobenzohydrazide**, is found in potent inhibitors of p38 mitogen-activated protein (MAP) kinase.

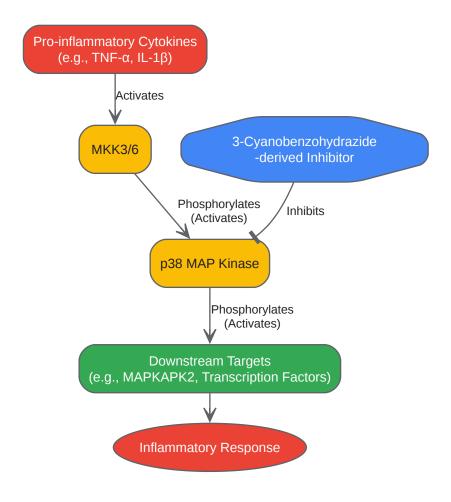
p38 MAP Kinase Inhibition

The p38 MAP kinase signaling pathway plays a critical role in the cellular response to inflammatory cytokines and stress.[5] Dysregulation of this pathway is implicated in various inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Therefore, inhibitors of p38 kinase are of significant therapeutic interest.[6][7]

One notable example is the compound 3-[5-amino-4-(3-cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide, which is a known p38 kinase inhibitor. The "3-cyanobenzoyl" portion of this molecule is crucial for its activity, suggesting that **3-cyanobenzohydrazide** can serve as a valuable starting material or fragment for the design and synthesis of novel p38 inhibitors.

The general mechanism of action for many p38 inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream targets and blocking the inflammatory signaling cascade.





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The p38 MAP kinase signaling pathway and the inhibitory action of a potential derivative.

Potential Biological Activities

Based on the broader class of hydrazide and hydrazone compounds, **3-cyanobenzohydrazide** derivatives could be investigated for a variety of other biological activities:

- Antimicrobial Activity: Hydrazones have been extensively studied for their antibacterial and antifungal properties.[3]
- Anticancer Activity: Numerous hydrazide-hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines, with some inducing apoptosis and cell cycle arrest.
 [8]
- Anti-inflammatory and Analgesic Activity: The inhibition of inflammatory pathways suggests potential applications in treating pain and inflammation.[4]



In conclusion, **3-Cyanobenzohydrazide** represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the known biological significance of the 3-cyanobenzoyl moiety, particularly in the context of p38 MAP kinase inhibition, make it a valuable tool for researchers and professionals in the field of drug discovery. Further investigation into the synthesis and biological evaluation of its derivatives is warranted to explore its full therapeutic potential.

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